Maximal Antiproliferative Activity in 1,5-Disubstituted Tetrazole Series Against HT-29 Colon Carcinoma Cells
In a systematic SAR study of 1,5-diaryl-1H-tetrazoles as rigid analogues of combretastatin A-4, the compound bearing a 4-ethoxyphenyl group at the N1 position (Compound 4l) demonstrated superior antiproliferative activity. When compared against analogs with alternative aryl substitutions, the 4-ethoxyphenyl moiety conferred maximal potency against HT-29 human colon carcinoma cells [1].
| Evidence Dimension | Antiproliferative activity (IC50) against HT-29 cells |
|---|---|
| Target Compound Data | IC50 = 0.019 ± 0.002 µM (Compound 4l, bearing the 4-ethoxyphenyl group) |
| Comparator Or Baseline | Compound 4a (unsubstituted phenyl): IC50 = 0.058 ± 0.008 µM; Compound 4b (4-methoxyphenyl): IC50 = 0.033 ± 0.005 µM; Combretastatin A-4 (positive control): IC50 = 0.002 ± 0.0004 µM |
| Quantified Difference | Target compound (4l) is approximately 3.1-fold more potent than the unsubstituted phenyl analog (4a) and 1.7-fold more potent than the 4-methoxyphenyl analog (4b). |
| Conditions | In vitro cell viability assay using HT-29 human colon carcinoma cell line, measured after 72 h exposure via MTT assay. |
Why This Matters
This data confirms that the 4-ethoxyphenyl substitution is not arbitrary; it provides a quantifiable potency advantage over close structural analogs, making it the optimal N1-aryl choice for lead optimization in this chemotype.
- [1] Romagnoli, R., Baraldi, P. G., Salvador, M. K., Preti, D., Aghazadeh Tabrizi, M., Brancale, A., ... & Viola, G. (2012). Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity. Journal of Medicinal Chemistry, 55(1), 475-488. View Source
